(R)-5-(4-Hydroxyphenyl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-5-(4-Hydroxyphenyl)imidazolidine-2,4-dione is a chiral compound with a unique structure that includes an imidazolidine ring and a hydroxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing ®-5-(4-Hydroxyphenyl)imidazolidine-2,4-dione involves the hot condensation of (R,S)-p-hydroxymandelic acid with urea in an acid medium . This method is characterized by the use of excess urea and specific reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for ®-5-(4-Hydroxyphenyl)imidazolidine-2,4-dione typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
®-5-(4-Hydroxyphenyl)imidazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The imidazolidine ring can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the hydroxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation of the hydroxyphenyl group may yield quinone derivatives, while reduction of the imidazolidine ring may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
®-5-(4-Hydroxyphenyl)imidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-5-(4-Hydroxyphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group may interact with enzymes or receptors, while the imidazolidine ring may influence the compound’s overall stability and reactivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-5-(4-Hydroxyphenyl)imidazolidine-2,4-dione: The enantiomer of the compound with similar structure but different chiral configuration.
5-(4-Hydroxyphenyl)imidazolidine-2,4-dione: The racemic mixture containing both ® and (S) enantiomers.
Uniqueness
®-5-(4-Hydroxyphenyl)imidazolidine-2,4-dione is unique due to its specific chiral configuration, which can influence its biological activity and interactions with other molecules
Eigenschaften
Molekularformel |
C9H8N2O3 |
---|---|
Molekulargewicht |
192.17 g/mol |
IUPAC-Name |
(5R)-5-(4-hydroxyphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C9H8N2O3/c12-6-3-1-5(2-4-6)7-8(13)11-9(14)10-7/h1-4,7,12H,(H2,10,11,13,14)/t7-/m1/s1 |
InChI-Schlüssel |
UMTNMIARZPDSDI-SSDOTTSWSA-N |
Isomerische SMILES |
C1=CC(=CC=C1[C@@H]2C(=O)NC(=O)N2)O |
Kanonische SMILES |
C1=CC(=CC=C1C2C(=O)NC(=O)N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.